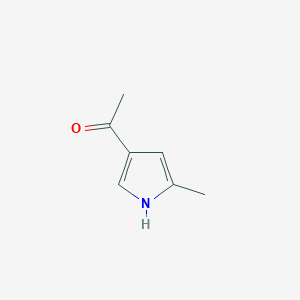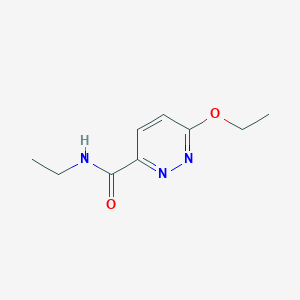![molecular formula C20H25N5O B2863239 2-((4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-1H-benzo[d]imidazole CAS No. 2319787-29-4](/img/structure/B2863239.png)
2-((4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-1H-benzo[d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The molecule “2-((4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-1H-benzo[d]imidazole” is a complex organic compound that contains several functional groups, including a pyrimidine ring, a piperidine ring, and a benzimidazole ring . These groups are common in many biologically active compounds, so this molecule could potentially have interesting biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different rings. The pyrimidine and benzimidazole rings are aromatic, meaning they have a special stability due to the delocalization of electrons. The piperidine ring is not aromatic, but it is a common structural motif in many biologically active compounds .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific conditions and reagents present. For example, the pyrimidine ring might undergo reactions like alkylation or acylation at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the nitrogen atoms in the pyrimidine and benzimidazole rings might make the compound more polar, affecting its solubility in different solvents .Applications De Recherche Scientifique
Gene Regulation and Inhibitor Development
This compound has been studied for its potential role in gene regulation, particularly in the context of inhibiting the BRD4 protein, which is part of the BET (Bromodomain and Extra Terminal) family. These proteins are known to recognize acetylated lysines within histones and transcription factors, making them therapeutic targets for diseases related to BET proteins, such as cancer and inflammatory diseases .
Structural Biology and Crystallography
The compound’s structure has been analyzed through X-ray crystallography to understand its interaction with other molecules. This is crucial for designing drugs that can target specific proteins with high affinity and selectivity .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a lead structure for the development of new drugs. Its interactions with the BRD4 protein provide insights into the design of inhibitors that can modulate gene expression, which is beneficial for treating various diseases .
Pharmacodynamics
Research into the pharmacodynamics of this compound includes studying how it affects the body, particularly its distribution, metabolism, and excretion. Understanding these aspects is essential for developing safe and effective medications .
Biochemical Assays
The compound is used in biochemical assays to test its efficacy and potency as an inhibitor of the BRD4 protein. These assays help in determining the compound’s therapeutic potential and guide dosage and administration strategies .
Chemical Synthesis and Modification
The compound’s chemical synthesis and modification are areas of active research. By altering its structure, scientists aim to enhance its properties, such as solubility, stability, and bioavailability, to improve its potential as a therapeutic agent .
Orientations Futures
Propriétés
IUPAC Name |
2-[[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O/c1-14-15(2)21-13-22-20(14)26-12-16-7-9-25(10-8-16)11-19-23-17-5-3-4-6-18(17)24-19/h3-6,13,16H,7-12H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDPRPOFZRGNJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)CC3=NC4=CC=CC=C4N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[[3-(trifluoromethyl)phenyl]methyl]triazole-4,5-dicarboxylic Acid](/img/structure/B2863160.png)
![2-[ethyl(prop-2-yn-1-yl)amino]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2863161.png)

![6-Methoxy-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride](/img/structure/B2863164.png)

acetyl]amino}acetic acid](/img/structure/B2863166.png)


![3-{[(4-bromobenzyl)sulfinyl]methyl}-5-[(4-chlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B2863173.png)

![2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2863176.png)
![1-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-(2-methoxyphenyl)ethanone](/img/structure/B2863177.png)

![N-(2,4-dimethoxyphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2863179.png)